Ocotillone
Overview
Description
Ocotillone is a useful research compound. Its molecular formula is C30H50O3 and its molecular weight is 458.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ocotillone, a triterpenoid isolated from the fruits of Dysoxylum richii , has been found to target the Mannosyl-oligosaccharide glucosidase (MOGS) in Leishmania infantum . MOGS is an enzyme essential for the protein glycosylation process . In addition, this compound has shown antibacterial activities against P. aeruginosa and S. typhimurium .
Mode of Action
This compound interacts with its targets in a pH-dependent manner . It has potential antileishmanial effects at pH 5 and 7 due to its high binding affinity to MOGS and interactions in the active center . This suggests that this compound can inhibit the function of MOGS, thereby affecting the protein glycosylation process in Leishmania infantum.
Biochemical Pathways
Given its target, it can be inferred that this compound affects the protein glycosylation process in leishmania infantum by inhibiting mogs This could potentially disrupt the normal functioning of the parasite, leading to its death
Result of Action
This compound has shown potential antileishmanial effects due to its high binding affinity to MOGS and interactions in the active center . Furthermore, it has antibacterial activities against P. aeruginosa and S. typhimurium . These compounds were non-toxic and had the potential to be administered orally .
Action Environment
The action of this compound is pH-dependent, indicating that environmental factors such as pH can influence its action, efficacy, and stability This suggests that the effectiveness of this compound could vary depending on the pH of the environment in which it is administered
Properties
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24+,27+,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQYWMLMQVUWSF-FEDWKDCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@]5(CC[C@H](O5)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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